molecular formula C6H13NO4 B8285318 Ethyl 1,3-dihydroxypropan-2-yl-carbamate

Ethyl 1,3-dihydroxypropan-2-yl-carbamate

Cat. No. B8285318
M. Wt: 163.17 g/mol
InChI Key: SDTKRHVKDWELQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08926998B2

Procedure details

In a 1 liter round bottom flask with magnetic stir bar, serinol (10.0 g) and Na2CO3 (25.0 g) were dissolved in the mixture of DI water (250 mL) and THF (150 mL). The reaction mixture was allowed to cool in ice. Ethyl chloroformate (10.5 mL) was added drop-wise and the reaction was allowed to proceed in ice for 4 hours, followed by about 16 hours at room temperature. Another 100 mL of DI water was added to the reaction mixture and the product was extracted into ethyl acetate (20×100 mL). The crude product (11.6 g) was further purified by flash column chromatography, using silica as the packing material and CH3OH:CHCl3 (1:9) mixture as the eluent. The final product was a transparent viscous oil that was crystallized in the presence of trace ethyl acetate (1 to 2 mL) along with vigorous scratching using a spatula. The crystallized product was washed with cold ethyl acetate:hexanes (1:1) mixture (1×100 mL), and dried under vacuum to result in white crystalline solid (8.9 g, 54.5%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Yield
54.5%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].O.C1COCC1.Cl[C:14]([O:16][CH2:17][CH3:18])=[O:15].[NH2:19][CH:20]([CH2:23][OH:24])[CH2:21][OH:22]>>[OH:22][CH2:21][CH:20]([NH:19][C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH2:23][OH:24] |f:0.1.2|

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10 g
Type
reactant
Smiles
NC(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool in ice
WAIT
Type
WAIT
Details
followed by about 16 hours at room temperature
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate (20×100 mL)
CUSTOM
Type
CUSTOM
Details
The crude product (11.6 g) was further purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
was crystallized in the presence of trace ethyl acetate (1 to 2 mL) along
WASH
Type
WASH
Details
The crystallized product was washed with cold ethyl acetate:hexanes (1:1) mixture (1×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC(CO)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.